IB-MECA -

IB-MECA

Catalog Number: EVT-1541478
CAS Number:
Molecular Formula: C18H19IN6O4
Molecular Weight: 510.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide is a purine nucleoside.
Source and Classification

IB-MECA is synthesized from adenosine derivatives and classified as a purine nucleoside analogue. It is particularly noted for its selectivity towards the A3 adenosine receptor compared to other adenosine receptor subtypes (A1, A2A, A2B) . The compound has been studied extensively in preclinical models for its effects on cancer cell proliferation and immune modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of IB-MECA has undergone various improvements to enhance yield and efficiency. One notable method involves the use of D-ribose as a starting material, which allows for a more economical synthesis process with fewer steps compared to traditional methods .

Key steps in the synthesis include:

  1. Formation of the N-methylcarboxamido group: This is achieved through specific reactions that introduce the carboxamido moiety onto the ribose structure.
  2. Iodination: The introduction of iodine at the 3-position of the benzyl ring is critical for the compound's activity.
  3. Purification: Techniques such as rotary evaporation and chromatography are employed to isolate the pure compound from reaction mixtures.
Molecular Structure Analysis

Structure and Data

The molecular formula of IB-MECA is C15H17N5O3I, with a molecular weight of approximately 398.23 g/mol. Its structure features:

  • A ribose sugar backbone.
  • A benzyl group substituted with an iodine atom.
  • A carboxamido group attached to the nitrogen atom.

The three-dimensional conformation plays a crucial role in its interaction with the A3 adenosine receptor, influencing binding affinity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

IB-MECA undergoes several chemical reactions that are significant for its biological activity:

  1. Binding Affinity: The compound binds selectively to the A3 adenosine receptor, triggering downstream signaling pathways that can inhibit cell proliferation in various cancer cell lines .
  2. Metabolism: The metabolic pathways involving IB-MECA are essential for understanding its pharmacokinetics and therapeutic potential.

Research indicates that modifications to the IB-MECA structure can lead to variations in receptor binding and biological effects, highlighting the importance of chemical stability and reactivity .

Mechanism of Action

Process and Data

The mechanism by which IB-MECA exerts its effects primarily involves:

  • Activation of A3 Adenosine Receptors: Upon binding to these receptors, IB-MECA initiates intracellular signaling cascades that can lead to apoptosis in cancer cells and modulation of immune responses.
  • Inhibition of Proliferation: Studies show that IB-MECA can down-regulate estrogen receptors in breast cancer cells, providing a potential pathway for therapeutic intervention .

Data from various studies suggest that IB-MECA's actions may not solely depend on direct receptor activation but also involve complex interactions with other signaling molecules .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IB-MECA exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized IB-MECA .

Applications

Scientific Uses

IB-MECA has been explored for various scientific applications:

  • Cancer Research: Its ability to inhibit tumor growth makes it a candidate for developing novel cancer therapies. It has shown promise in preclinical models for breast cancer treatment by modulating estrogen receptor activity .
  • Immunotherapy: The compound has been investigated for enhancing immune responses against tumors, particularly through its effects on T-cell activation .
  • Pharmacological Research: As a selective A3 receptor agonist, IB-MECA serves as a valuable tool for studying adenosine receptor biology and developing related therapeutic agents .
Introduction to IB-MECA: Pharmacological Profile and Historical Development

Structural and Chemical Characterization of IB-MECA

IB-MECA (C₁₈H₁₉IN₆O₄) possesses a molecular weight of 510.29 g/mol and a purity standard of ≥97% when analyzed via HPLC [1] [5]. The compound features three critical structural modifications that confer A3AR selectivity:

  • An iodobenzyl group at the N⁶-position, enhancing receptor affinity through hydrophobic interactions
  • A methyluronamide moiety replacing the 5'-hydroxymethyl group, increasing metabolic stability
  • A ribose configuration that optimizes binding pocket complementarity [3] [5]

Stereochemical integrity is maintained with specific absolute configurations: the ribose ring adopts a β-D-ribofuranose conformation, confirmed by [@H] and [@O] notations in its SMILES string (CNC(=O)[C@H]1OC@Hn2cnc3c(NCc4cccc(I)c4)ncnc23) [5]. This stereochemistry is essential for A3AR activation, as epimerization reduces biological activity.

Physicochemical properties include limited aqueous solubility but significant solubility in organic solvents:

  • >10 mg/mL in hot ethanol
  • >5 mg/mL in DMSO
  • Insolubility in water, aqueous acid, or base [5]

Storage requires desiccation at 2–8°C to maintain stability, with degradation occurring under humid or light-exposed conditions [1] [5].

Table 1: Physicochemical and Biochemical Properties of IB-MECA

PropertyValueExperimental Context
Molecular FormulaC₁₈H₁₉IN₆O₄Crystallographic analysis
Molecular Weight510.29 g/molMass spectrometry
CAS Number152918-18-8Chemical registry
Purity≥97%HPLC
A3AR Binding Affinity (Kᵢ)1.1 nMCompetitive binding assays
Solubility in DMSO>5 mg/mLSolubility testing
Storage ConditionsDesiccated at 2-8°CStability studies

Historical Synthesis and Evolution as a Selective A3 Adenosine Receptor Agonist

IB-MECA emerged from structure-activity relationship (SAR) studies in the early 1990s aimed at developing adenosine analogues with improved receptor subtype selectivity. Initial adenosine receptor agonists exhibited limited selectivity due to structural similarities between A1, A2A, and A3 binding pockets. Researchers overcame this by introducing bulky aromatic substitutions at the N⁶-position and carboxamide groups at the 5'-ribose position [4] [6].

The synthetic pathway for IB-MECA involves:

  • Iodination of 3-(aminomethyl)benzene to yield 3-iodobenzylamine
  • Coupling with 6-chloropurine riboside under Mitsunobu conditions
  • Stereoselective 5'-carboxamide formation using methylamine in anhydrous dimethylformamide [1]

This process was patented under US Patent 08/091,109 and licensed from the NIH, highlighting its commercial and scientific significance [1].

Pharmacological evolution occurred through iterative optimization:

  • Early analogues like NECA showed sub-micromolar affinities for all adenosine receptors
  • IB-MECA increased A3AR selectivity 50-fold over A1/A2A receptors
  • Subsequent modifications (e.g., 2-chloro substitution) produced 2-Cl-IB-MECA with enhanced A3 specificity [4] [6]

Clinical translation accelerated due to IB-MECA’s favorable pharmacokinetics, including oral bioavailability and tissue penetration. Dubbed Piclidenoson in clinical contexts, it advanced to Phase III trials for psoriasis (NCT03168256) and rheumatoid arthritis, demonstrating efficacy in modulating inflammatory cytokines without dose-limiting toxicities [2] [10]. Its success inspired derivatives like LUF6000, an allosteric enhancer, broadening A3AR-targeted pharmacology [6].

Comparative Analysis of IB-MECA and Analogues (e.g., 2-Cl-IB-MECA)

Structural refinements to the IB-MECA scaffold have yielded analogues with distinct pharmacological profiles. The most clinically significant derivative, 2-Cl-IB-MECA (2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide), incorporates a chlorine atom at the 2-position of the adenine ring. This modification enhances A3AR binding selectivity by 14-fold compared to IB-MECA, attributed to steric hindrance that disrupts A1/A2A receptor interactions [2] [4].

Functional differences include:

  • Downstream Signaling: Both agonists inhibit adenylyl cyclase, but 2-Cl-IB-MECA shows superior efficacy in activating β-arrestin translocation, a G protein-independent pathway linked to receptor internalization and MAPK regulation [6].
  • Antiproliferative Effects: In JoPaca-1 pancreatic cancer cells, 2-Cl-IB-MECA (10 μM) suppresses β-catenin, Gli1, and cyclin D1 expression within 6 hours, whereas IB-MECA requires higher concentrations and longer exposure for equivalent inhibition [2].
  • Chemosensitization: 2-Cl-IB-MECA reduces P-glycoprotein (P-gp) efflux function at nanomolar concentrations, synergizing with carboplatin in hepatocellular carcinoma, while IB-MECA exhibits weaker chemosensitization [2].

A newer analogue, thio-Cl-IB-MECA, replaces the ribose oxygen with sulfur, augmenting anti-angiogenic activity:

  • Inhibits endothelial cell proliferation (IC₅₀ = 26–38 μM) by suppressing PI3K/AKT/mTOR and ERK pathways
  • Blocks VEGF-induced capillary tube formation at 10 μM, whereas IB-MECA shows minimal effects below 50 μM [8]

Table 2: Pharmacological Comparison of IB-MECA and Key Analogues

FeatureIB-MECA2-Cl-IB-MECAThio-Cl-IB-MECA
Structural DifferenceNone2-chloro substitutionRibose sulfur substitution
A3AR Selectivity50-fold vs. A1/A2A1,400-fold vs. A2A>2,000-fold vs. A1/A2A
Key SignalingGi/o-coupled cAMP inhibitionβ-arrestin translocationPI3K/AKT/mTOR suppression
Antiproliferative IC₅₀32–45 μM (ovarian)8–12 μM (pancreatic)26–38 μM (endothelial)
Clinical StagePhase III (psoriasis)Phase II (NASH/HCC)Preclinical

Mechanistic divergence occurs in cancer models:

  • IB-MECA primarily activates caspase-dependent apoptosis via mitochondrial depolarization [10]
  • 2-Cl-IB-MECA additionally inhibits Wnt/β-catenin and Hedgehog pathways, disrupting DNA synthesis and multidrug resistance proteins [2]
  • Both compounds exhibit partial A3AR-independent effects, as evidenced by residual activity in the presence of antagonist MRS1220 [2] [8]

This pharmacological diversification positions IB-MECA and its analogues as versatile tools for targeting A3AR in tissue-specific contexts, with 2-Cl-IB-MECA offering advantages in oncology due to its enhanced potency and pathway modulation.

Properties

Product Name

IB-MECA

IUPAC Name

3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide

Molecular Formula

C18H19IN6O4

Molecular Weight

510.3 g/mol

InChI

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)

InChI Key

HUJXGQILHAUCCV-UHFFFAOYSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Synonyms

3-IB-MECA
IB-MECA
N(6)-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine
N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
N(6)-IBAMU

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.